9-butylsulfanyl-anthracene
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Overview
Description
9-butylsulfanyl-anthracene is a derivative of anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is characterized by the presence of a butylthio group at the 9th position of the anthracene structure. Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties, making them relevant in various scientific and industrial applications .
Preparation Methods
The synthesis of anthracene, 9-(butylthio)- typically involves the introduction of a butylthio group to the anthracene core. One common method is the Friedel–Crafts alkylation reaction, where anthracene is reacted with butylthiol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product .
Industrial production methods for anthracene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include additional purification steps such as recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
9-butylsulfanyl-anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert anthracene derivatives to dihydroanthracene derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while reduction produces dihydroanthracene derivatives .
Scientific Research Applications
9-butylsulfanyl-anthracene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Anthracene derivatives have been studied for their biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Some anthracene derivatives are used in photodynamic therapy for cancer treatment.
Industry: Anthracene derivatives are used in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.
Mechanism of Action
The mechanism of action of anthracene, 9-(butylthio)- involves its interaction with molecular targets and pathways within cells. For example, in photodynamic therapy, the compound absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death. This process involves the activation of specific molecular pathways, including those related to oxidative stress and apoptosis .
Comparison with Similar Compounds
9-butylsulfanyl-anthracene can be compared with other anthracene derivatives such as:
9-Phenylanthracene: This compound has a phenyl group at the 9th position and is used in similar applications, including OLEDs and OFETs.
9,10-Diphenylanthracene: This derivative has phenyl groups at both the 9th and 10th positions and is known for its high fluorescence quantum yield, making it useful in photophysical studies.
Anthraquinone: This oxidized form of anthracene is widely used in the dye industry and has significant biological activities.
The uniqueness of anthracene, 9-(butylthio)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to other anthracene derivatives .
Properties
CAS No. |
74851-72-2 |
---|---|
Molecular Formula |
C18H18S |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
9-butylsulfanylanthracene |
InChI |
InChI=1S/C18H18S/c1-2-3-12-19-18-16-10-6-4-8-14(16)13-15-9-5-7-11-17(15)18/h4-11,13H,2-3,12H2,1H3 |
InChI Key |
XXVQZEJEOZMSHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
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